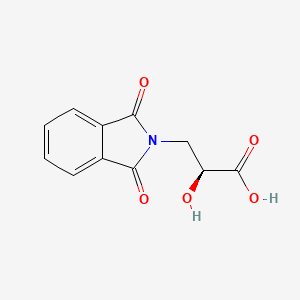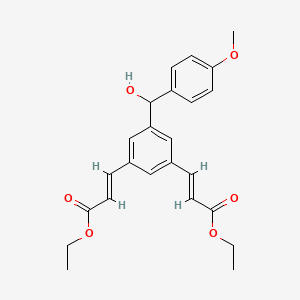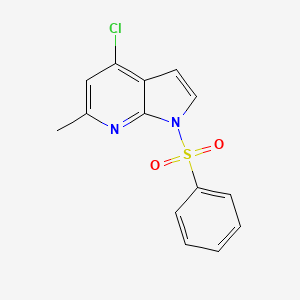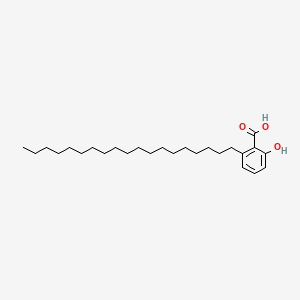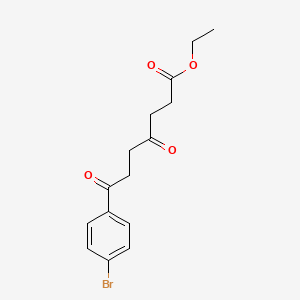
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is likely an organic compound containing a bromophenyl group, a heptanoate group, and an ethyl ester group. The presence of the bromophenyl group suggests that it might be used in reactions where the bromine atom acts as a leaving group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. The compound’s bromophenyl group might make it relatively heavy and possibly increase its boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications of Bromophenyl Compounds
Bromophenyl compounds are integral in various chemical syntheses and applications, including the development of pharmaceuticals and materials with unique properties. A practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, demonstrates the broader category of bromophenyl derivatives' relevance in drug development (Qiu, Gu, Zhang, & Xu, 2009). This example underscores the importance of bromophenyl compounds in synthesizing non-steroidal anti-inflammatory and analgesic materials, highlighting the potential relevance of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate in similar contexts.
Brominated Flame Retardants
The study on novel brominated flame retardants reviews their occurrence in indoor air, dust, consumer goods, and food, illustrating the wide application of brominated compounds in enhancing fire safety of materials (Zuiderveen, Slootweg, & de Boer, 2020). Although Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is not directly mentioned, the research on brominated flame retardants can provide insights into the compound's potential applications in materials science.
Biodegradation and Environmental Fate
Understanding the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater offers insights into how similar compounds, potentially including Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate, might behave in environmental contexts (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020). Research on ETBE's aerobic and anaerobic degradation pathways can inform environmental risk assessments and remediation strategies for related compounds.
Antioxidant Activity Analysis
The review on analytical methods used in determining antioxidant activity highlights the importance of evaluating compounds for their potential antioxidant properties, relevant to both food engineering and pharmaceutical applications (Munteanu & Apetrei, 2021). While Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is not specifically discussed, the methodologies described could be applied to assess its antioxidant capabilities, if any.
Safety And Hazards
Zukünftige Richtungen
The future directions for a compound like this would depend on its intended use and how well it performs in that role. If it were a pharmaceutical, for example, future work might involve optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring new therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO4/c1-2-20-15(19)10-8-13(17)7-9-14(18)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGJLBJOBCTBJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729070 |
Source


|
| Record name | Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |
CAS RN |
1208318-08-4 |
Source


|
| Record name | Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

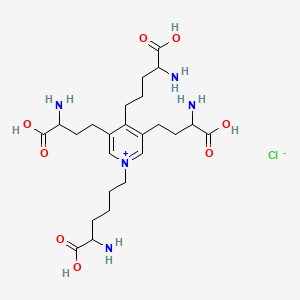
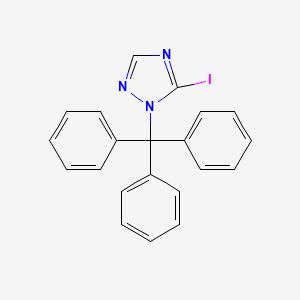

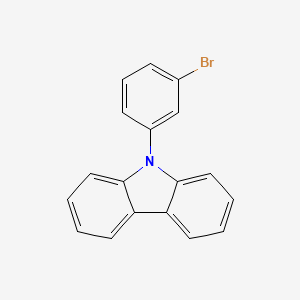
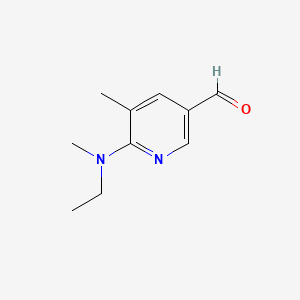
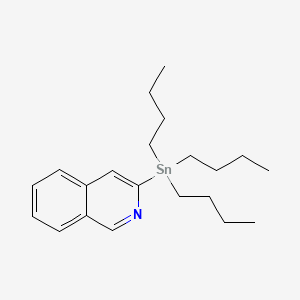

![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)
